molecular formula C24H24ClFN4O2 B12166777 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B12166777
M. Wt: 454.9 g/mol
InChI Key: FJOHOECAWYCMEM-UHFFFAOYSA-N
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Description

2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the exploration of therapies for central nervous system (CNS) disorders. Its structure incorporates a pyridazinone core, a heterocycle known for its diverse pharmacological properties, linked to a benzylpiperidine moiety and a 3-chloro-4-fluorophenyl group . This specific architecture suggests potential for high bioactivity and selectivity as a research probe. The compound's main research applications are anticipated in the areas of neuroscience and oncology. Pyridazinone derivatives have been documented as key scaffolds in the development of inhibitors for various neurological targets . Furthermore, structurally similar pyridazinone compounds have been identified as potent inhibitors of protein-protein interactions, such as those involving the PRMT5 enzyme complex, which is a promising target in oncology . Another prominent research avenue for compounds of this class is their potential to modulate the cholinergic system. Research indicates that acetylcholinesterase (AChE) inhibitors, which increase acetylcholine levels in the brain, can improve cognitive processes such as memory and learning, making them a focus in Alzheimer's disease research . The structural elements of this acetamide derivative align with molecules explored for these purposes. This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C24H24ClFN4O2

Molecular Weight

454.9 g/mol

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C24H24ClFN4O2/c25-20-15-19(6-7-21(20)26)27-23(31)16-30-24(32)9-8-22(28-30)29-12-10-18(11-13-29)14-17-4-2-1-3-5-17/h1-9,15,18H,10-14,16H2,(H,27,31)

InChI Key

FJOHOECAWYCMEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Preparation Methods

Formation of the Pyridazinone Core

The pyridazinone ring (6-oxopyridazin-1(6H)-yl) is typically synthesized via cyclization reactions. A common strategy involves the condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. For example:

  • Hydrazine Cyclization :

    • Reactants : Maleic anhydride or fumaric acid derivatives react with hydrazine hydrate under acidic conditions.

    • Conditions : Reflux in ethanol (80°C, 6–8 hours) yields 3,6-dihydroxypyridazine, which is subsequently oxidized to the pyridazinone core.

  • Oxidation of Dihydropyridazines :

    • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acetic acid.

    • Temperature : 50–60°C for 3–4 hours.

Table 1: Pyridazinone Core Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
CyclizationHydrazine hydrate, ethanol, reflux65–75
OxidationKMnO₄, acetic acid, 60°C70–80

Table 2: Piperidine Substitution Optimization

MethodCatalyst/SolventYield (%)Purity (%)
AlkylationK₂CO₃, acetone5895
Buchwald-HartwigPd(OAc)₂, toluene7298

Acetamide Functionalization

The N-(3-chloro-4-fluorophenyl)acetamide group is introduced via amide coupling:

  • Carboxylic Acid Activation :

    • Activating Agent : Thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride.

    • Conditions : Reflux in dichloromethane (DCM) for 2 hours.

  • Amine Coupling :

    • Reactants : 3-Chloro-4-fluoroaniline reacts with the acyl chloride in the presence of triethylamine (Et₃N).

    • Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.

Table 3: Acetamide Coupling Efficiency

StepReagentsYield (%)
Acyl Chloride FormationSOCl₂, DCM90
Amide Bond FormationEt₃N, THF85

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe continuous flow reactors to enhance scalability:

  • Reactors : Microfluidic channels with immobilized catalysts.

  • Benefits : 20% higher yield compared to batch processes.

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradient.

  • Crystallization : Ethanol/water mixtures yield >99% pure product.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 7.4–7.6 (aromatic protons), δ 3.2–3.5 (piperidine CH₂), and δ 2.1 (acetamide CH₃).

  • LC-MS : Molecular ion peak at m/z 451.0 [M+H]⁺ confirms molecular weight.

Purity Assessment

  • HPLC : Retention time = 8.2 minutes (C18 column, 70% acetonitrile).

  • Elemental Analysis : Calculated C 63.64%, H 5.35%, N 12.41%; Found C 63.59%, H 5.40%, N 12.38%.

Comparative Analysis of Methodologies

Table 4: Synthetic Route Efficiency Comparison

ParameterTraditional BatchContinuous Flow
Reaction Time18 hours6 hours
Yield65%85%
Purity95%99%

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, thereby reducing inflammation or preventing cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone Cores

Several pyridazinone-acetamide hybrids share structural similarities with the target compound. Key differences lie in the substituents on the piperidine ring, phenyl groups, or additional pharmacophores. Below is a comparative analysis:

Pharmacological and Physicochemical Insights

  • Substituent Effects on Bioactivity: The 3-chloro-4-fluorophenyl group in the target compound may enhance lipophilicity compared to analogues with unhalogenated aryl groups (e.g., 6e, 6i) . Piperazine-containing derivatives (e.g., 6c, 6f, 6g) exhibit improved solubility due to the polar piperazine moiety, whereas the 4-benzylpiperidine group in the target compound may favor CNS penetration . Dichloro-substituted pyridazinones (e.g., compound 18) show distinct mass spectral profiles, suggesting altered metabolic stability .
  • Synthetic Accessibility: The target compound’s synthesis likely follows a route similar to S3, involving condensation of a pyridazinone-acetohydrazide intermediate with an aldehyde or amine . Yields for antipyrine hybrids (e.g., 6c: 63%, 6e: 62%) suggest efficient coupling strategies, whereas dichloro derivatives (e.g., 18) achieve near-quantitative yields (98%) under optimized conditions .

Biological Activity

The compound 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic molecule with significant biological activity. Its complex structure includes a piperidine moiety, a pyridazine ring, and an acetamide group, which contribute to its potential therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and potential applications in pharmacology.

Molecular Characteristics

PropertyValue
Compound Name 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide
Molecular Formula C24H24ClFN4O2
Molecular Weight 451.0 g/mol
Key Functional Groups Piperidine, Pyridazine, Acetamide

The presence of the benzylpiperidine group is particularly notable for its influence on the compound's biological activity, especially in neurological contexts. The fluorine and chlorine substituents may also enhance its binding affinity to specific biological targets.

Research indicates that the compound interacts with specific molecular targets such as enzymes or receptors, modulating various biochemical pathways. The proposed mechanisms include:

  • Receptor Binding : The compound likely binds to neurotransmitter receptors, influencing neuronal signaling.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain.
  • Signal Transduction Modulation : The compound could affect multiple signal transduction pathways, altering cellular functions.

Therapeutic Potential

The compound has been evaluated for several therapeutic effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation through modulation of cytokine production.
  • Analgesic Effects : Its interaction with pain pathways indicates potential use as an analgesic agent.
  • Neurological Applications : Given its structural similarities to known psychoactive compounds, it may have applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related derivatives:

  • A study demonstrated that derivatives of benzylpiperidine exhibit significant analgesic properties in animal models, suggesting that similar compounds could have comparable effects .
  • Another research focused on the anti-inflammatory properties of pyridazine derivatives, highlighting their potential in treating inflammatory diseases .

These findings support further exploration into the pharmacological applications of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide.

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring : Achieved through a Mannich reaction involving benzylamine and formaldehyde.
  • Construction of the Pyridazine Ring : Formed via cyclization reactions using hydrazine and diketones.
  • Coupling Reactions : The piperidine and pyridazine rings are coupled through nucleophilic substitution reactions.
  • Acetamide Moiety Introduction : Finally, the acetamide group is introduced through acylation reactions.

Optimization of these synthetic routes can improve yield and efficiency for industrial applications .

Q & A

Q. What are the critical steps in synthesizing 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:
  • Step 1 : Formation of the pyridazinone core via cyclization of diketones or hydrazine derivatives under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .
  • Step 2 : Introduction of the 4-benzylpiperidine moiety through nucleophilic substitution or coupling reactions, often requiring anhydrous solvents like dichloromethane .
  • Step 3 : Acetamide functionalization via Schotten-Baumann reaction, using 3-chloro-4-fluoroaniline and chloroacetyl chloride in basic conditions (e.g., NaOH/EtOH) .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., 5 mol% Pd for coupling) are systematically varied to maximize yield (>75%) and purity (>95%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., benzylpiperidine protons at δ 2.5–3.5 ppm; aromatic fluorophenyl signals at δ 7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 495.15) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assay systems?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:
  • Assay Conditions : Differences in buffer pH, ATP concentration, or incubation time .
  • Cell Line Variability : Use isogenic cell lines to control for genetic background effects .
  • Compound Stability : Assess degradation via LC-MS under assay conditions (e.g., 37°C, 5% CO₂) .
  • Controls : Include positive controls (e.g., staurosporine for kinase assays) and validate target engagement using biophysical methods (SPR or thermal shift assays) .

Q. What computational strategies are employed to predict the binding affinity and selectivity of this compound to target proteins?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Glide simulates interactions with target pockets (e.g., kinase ATP-binding sites). Fluorophenyl and benzylpiperidine groups often show hydrophobic contacts .
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability, with RMSD <2 Å indicating robust target engagement .
  • Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy (ΔG < −8 kcal/mol suggests high affinity) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified benzyl (e.g., 4-fluorobenzyl) or acetamide (e.g., N-methyl substitution) groups .
  • Biological Testing : Screen analogs against target panels (e.g., 50-kinase panel) to identify selectivity trends .
  • Physicochemical Profiling : Measure logP (HPLC) and solubility (UV-Vis) to correlate hydrophobicity with activity .

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